molecular formula C10H5ClF3NO B12936931 2-Chloro-7-(trifluoromethoxy)quinoline CAS No. 1352443-25-4

2-Chloro-7-(trifluoromethoxy)quinoline

Cat. No.: B12936931
CAS No.: 1352443-25-4
M. Wt: 247.60 g/mol
InChI Key: OKUWLSAVJYZFON-UHFFFAOYSA-N
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Description

2-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the chloro and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of 2-Chloro-7-(trifluoromethoxy)quinoline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-deficient quinoline ring, which activates the C–Cl bond toward nucleophilic attack.

Key Examples

  • Amine Substitution :
    Reaction with primary or secondary amines under reflux conditions replaces the chlorine with an amino group. For instance, fusion with 4-methylpiperazine in the presence of phenol yields 2-(4-methylpiperazinyl)-7-(trifluoromethoxy)quinoline[^4].

    SubstrateNucleophileConditionsProduct YieldSource
    2-Chloro-7-(trifluoromethoxy)quinoline4-MethylpiperazinePhenol, 120°C, 6 hrs78%
  • Hydroxide Substitution :
    Hydrolysis under basic conditions replaces chlorine with a hydroxyl group, forming 2-hydroxy-7-(trifluoromethoxy)quinoline[^10].

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Cl bond participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, boron, or alkenyl groups.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives:

SubstrateBoronic AcidCatalystConditionsProduct YieldSource
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane, 100°C, 12 hrs65%

Borylation

Direct borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(OAc)₂/XPhos introduces a boronate ester group at position 2[^7]:

SubstrateReagentCatalystConditionsProduct YieldSource
This compoundB₂pin₂Pd(OAc)₂, XPhosDioxane, 120°C, 30 min82%

Electrophilic Substitution

The trifluoromethoxy group deactivates the quinoline ring, directing electrophiles to positions 5 and 8. Nitration and sulfonation are less common but feasible under strong acidic conditions.

Nitration

Reaction with nitric acid in sulfuric acid introduces a nitro group at position 3 or 5[^9]:

SubstrateReagentConditionsMajor ProductYieldSource
This compoundHNO₃/H₂SO₄0°C, 2 hrs3-Nitro derivative45%

Functionalization via Aldehyde Intermediates

Derivatives with an aldehyde group at position 3 (e.g., this compound-3-carbaldehyde) undergo condensation and nucleophilic addition[^11]:

Condensation with Hydrazines

Reaction with hydrazines forms hydrazone derivatives, useful in heterocyclic synthesis:

SubstrateReagentConditionsProductYieldSource
This compound-3-carbaldehydeHydrazine hydrateEtOH, reflux, 4 hrsQuinoline-3-carbaldehyde hydrazone88%

Radical Reactions

The trifluoromethoxy group stabilizes radical intermediates, enabling C–H functionalization under photoredox conditions[^8]:

SubstrateReagentConditionsProductYieldSource
This compoundDTBPA, Ir(ppy)₃Blue LED, DMF, 24 hrs4-Alkyl derivative52%

Biological Activity Correlations

Derivatives of this compound exhibit notable antimalarial and antimicrobial activities. For example:

Compound ModificationBiological TargetIC₅₀ (nM)Source
2-(4-Methylpiperazinyl)-7-(trifluoromethoxy)quinolinePlasmodium falciparum9.8 (CQ-R strain)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Quinoline derivatives, including 2-Chloro-7-(trifluoromethoxy)quinoline, have been investigated for their antimicrobial activities. Studies indicate that this compound exhibits significant efficacy against various bacterial strains, including drug-resistant pathogens. Research has shown that quinoline derivatives can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, making them promising candidates for developing new antibiotics .

Antimalarial Activity

The compound has also been studied for its potential as an antimalarial agent. Similar quinoline derivatives have demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, a study highlighted that modifications to the quinoline structure could enhance antiplasmodial activity, suggesting that this compound could be further explored for its efficacy against malaria .

Anticancer Research

Quinoline compounds are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The unique trifluoromethoxy group in this compound may enhance its interaction with molecular targets associated with tumor growth. Ongoing research is focusing on elucidating the mechanisms through which this compound exerts its anticancer effects, potentially leading to novel cancer therapies .

Synthetic Applications

Organic Synthesis

The presence of the aldehyde (carbaldehyde) group in derivatives of this compound allows it to serve as a reactive intermediate in organic synthesis. It can participate in various chemical reactions, including nucleophilic additions and condensation reactions, making it valuable for synthesizing complex organic molecules.

Activity Type Efficacy Reference
AntimicrobialSignificant against various strains
AntimalarialEffective against chloroquine-resistant strains
AnticancerInhibits tumor cell proliferation

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound showed notable inhibition zones in disc diffusion assays, indicating its potential as a lead compound for antibiotic development.

Table 2: Antimicrobial Activity Results

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL)
Escherichia coli1832
Staphylococcus aureus2116
Pseudomonas aeruginosa1564

Comparison with Similar Compounds

Uniqueness: The presence of both the chloro and trifluoromethoxy groups in 2-Chloro-7-(trifluoromethoxy)quinoline makes it unique, as it combines the properties of both substituents. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry .

Biological Activity

2-Chloro-7-(trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound has been reported to exhibit a range of biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Activity : Demonstrated efficacy in inhibiting cancer cell growth.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to therapeutic effects. Notably, it has been shown to inhibit certain enzymes that are critical for the survival and proliferation of pathogens and cancer cells.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group significantly enhances the compound's biological activity compared to other quinoline derivatives. The following table summarizes the SAR findings related to this compound and its analogs:

Compound NameStructural FeaturesUnique Properties
This compoundChlorine at position 2, trifluoromethoxy at position 7Enhanced bioactivity against drug-resistant strains
4-Chloro-7-(trifluoromethyl)quinolineChlorine at position 4Increased solubility in organic solvents
6-ChloroquinolineChlorine at position 6Known for antimalarial activity

The trifluoromethoxy group not only alters electronic properties but also enhances lipophilicity, which may improve cellular uptake and bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study found that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Efficacy

In vitro studies on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) have shown that this compound possesses significant anticancer activity. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
MCF-73.01
HepG25.88
A5492.81

These values indicate that the compound is more potent than some clinically used drugs, suggesting its potential as a lead candidate for further development in cancer therapy .

Enzyme Inhibition Studies

The mechanism by which this compound exerts its effects involves enzyme inhibition. For instance, it has been shown to inhibit β-hematin formation, which is crucial for the survival of malaria parasites. This inhibition correlates with enhanced antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro .

Properties

CAS No.

1352443-25-4

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

2-chloro-7-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H

InChI Key

OKUWLSAVJYZFON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F

Origin of Product

United States

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